molecular formula C7H14O7 B7824600 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol CAS No. 6946-17-4

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Cat. No.: B7824600
CAS No.: 6946-17-4
M. Wt: 210.18 g/mol
InChI Key: BGWQRWREUZVRGI-UHFFFAOYSA-N
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Description

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a monosaccharide derivative characterized by an oxane (pyranose) ring substituted with a hydroxymethyl group and a 1,2-dihydroxyethyl side chain. Its IUPAC name, per provisional recommendations, is (2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol . This compound is naturally occurring and has been identified in avocado, pulses, and fruits, where it is classified as D-Glycero-D-manno-octulose . Structurally, it differs from common hexoses like glucose and galactose by the presence of the 1,2-dihydroxyethyl substituent, which introduces additional hydroxyl groups and stereochemical complexity.

Key structural features include:

  • A six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 3.
  • A hydroxymethyl group at position 6 (C6).
  • A chiral 1,2-dihydroxyethyl group extending from C6, contributing to its unique stereochemistry .

Properties

IUPAC Name

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWQRWREUZVRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(C(O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288828
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-18-5, 6946-17-4, 1961-73-5
Record name NSC57733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC57732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name heptopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-altro-D-manno-Heptose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as a derivative of galactose, is a sugar alcohol that exhibits various biological activities. This compound is part of a broader class of polyols and carbohydrates that play significant roles in cellular metabolism and signaling. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

  • IUPAC Name : (2S,3R,4S,5R,6R)-6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol
  • Molecular Formula : C₆H₁₄O₆
  • CAS Number : 3646-73-9
  • Molecular Weight : 180.16 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Metabolic Role :
    • This compound is involved in glycolysis and carbohydrate metabolism. It acts as a substrate for various enzymatic reactions that are crucial for energy production in cells .
  • Antioxidant Properties :
    • Research indicates that sugar alcohols like this compound can exhibit antioxidant activity. They may help mitigate oxidative stress in biological systems by scavenging free radicals .
  • Cytotoxic Effects :
    • Some studies have shown that derivatives of this compound can possess cytotoxic properties against certain cancer cell lines. For instance, modifications to the sugar backbone have been explored for their antiproliferative effects on tumor cells .

Metabolic Pathways

The compound participates in key metabolic pathways such as glycolysis and the pentose phosphate pathway. It serves as a precursor for various metabolites essential for cellular function.

PathwayRole
GlycolysisEnergy production through ATP generation
Pentose Phosphate PathwaySynthesis of nucleotides and nucleic acids

Antioxidant Activity

A study highlighted the antioxidant potential of sugar alcohols in reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes . This property is particularly relevant in contexts such as neuroprotection and cardiovascular health.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of modified sugar alcohols have revealed promising results:

  • Cell Lines Tested :
    • HCT-116 (colorectal carcinoma)
    • HeLa (cervical adenocarcinoma)

The results indicated that certain derivatives exhibited significant cytotoxicity through mechanisms involving apoptosis and inhibition of cell proliferation .

Case Study 1: Antioxidant Efficacy

In a controlled experiment assessing the antioxidant effects of this compound:

  • Objective : Evaluate its ability to reduce oxidative stress in vitro.
  • Methodology : Cells were treated with varying concentrations of the compound followed by exposure to oxidative agents.
  • Results : Significant reduction in reactive oxygen species (ROS) levels was observed at higher concentrations.

Case Study 2: Antiproliferative Effects

A study exploring the antiproliferative effects of modified derivatives showed:

  • Objective : Identify potential anticancer agents based on structural modifications.
  • Methodology : MTT assay was used to measure cell viability after treatment with derivatives.
  • Results : Certain derivatives displayed over 70% inhibition of cell growth in HCT-116 cells compared to controls.

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agents
Research indicates that compounds similar to 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol can exhibit antidiabetic properties. These compounds may enhance insulin sensitivity and glucose uptake in cells, making them valuable in developing new antidiabetic medications. A study highlighted the potential of sugar alcohols in modulating glucose metabolism and improving glycemic control in diabetic patients .

2. Prebiotic Properties
This compound has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. Prebiotics are essential for maintaining gut health and can influence metabolic processes. The incorporation of such compounds into functional foods could enhance digestive health and overall well-being .

3. Drug Delivery Systems
The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form complexes with various drugs can improve bioavailability and targeted delivery to specific tissues or cells .

Food Science Applications

1. Sweetener Alternatives
Due to its sugar-like properties, this compound can serve as a low-calorie sweetener alternative. It provides sweetness without significantly affecting blood glucose levels, making it suitable for diabetic-friendly products .

2. Food Preservation
The compound's ability to retain moisture can be advantageous in food preservation techniques. It can help extend the shelf life of products by preventing microbial growth and maintaining texture .

Biotechnology Applications

1. Metabolomics Studies
this compound is relevant in metabolomics studies where its presence can indicate specific metabolic pathways or conditions. It can serve as a biomarker for certain diseases or physiological states .

2. Enzyme Substrates
In enzymatic reactions, this compound can act as a substrate for various enzymes involved in carbohydrate metabolism. Understanding its interactions with different enzymes can lead to advancements in biocatalysis and synthetic biology applications .

Case Studies

Study Focus Findings
Study on Antidiabetic PropertiesInvestigated the effects of sugar alcohols on insulin sensitivityFound that compounds similar to this compound improved glucose uptake in muscle cells
Prebiotic EffectsEvaluated the impact of various sugars on gut microbiotaDemonstrated that this compound supports the growth of beneficial bacteria
Drug Delivery ResearchExplored drug-sugar interactionsShowed enhanced bioavailability when drugs were complexed with this sugar

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol with structurally related monosaccharides and derivatives:

Compound IUPAC Name Molecular Formula Key Structural Features Sources/Applications
Target Compound (2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol C₈H₁₆O₈ Oxane ring with hydroxymethyl (C6) and 1,2-dihydroxyethyl substituent; 8 hydroxyl groups. Natural: Avocado, pulses, fruits ; Potential bioactivity in metabolic pathways.
Glucose (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ Oxane ring with hydroxymethyl (C6); 5 hydroxyl groups; primary energy source. Ubiquitous in organisms; used in glycolysis and energy storage .
Galactose (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ Epimeric to glucose at C4; involved in lactose synthesis and glycosylation. Dairy products; used in glycoprotein synthesis; linked to galactosemia .
D-Glycero-D-manno-octulose 6-(1,2-dihydroxyethyl)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol C₈H₁₆O₈ Similar to target compound but with additional hydroxymethyl at C2. Found in avocado and fruits; role in plant metabolism under investigation .
3-(Hydroxymethyl)oxane-2,3,4,5-tetrol 3-(Hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ Oxane ring with hydroxymethyl at C3; fewer hydroxyl groups than target compound. Synthetic derivative; studied as a urokinase inhibitor .

Key Distinctions

Stereochemistry: The target compound and D-Glycero-D-manno-octulose share the 1,2-dihydroxyethyl group but differ in hydroxyl group positions (C2 vs. C6) . Galactose is a C4 epimer of glucose, altering its biological recognition and metabolic pathways .

Functional Roles :

  • Glucose is central to energy metabolism, while galactose is critical in lactose synthesis and cell signaling .
  • The target compound’s extended hydroxyl groups may enhance solubility or chelation properties compared to simpler hexoses.

Applications: Galactose is used in skincare for its humectant properties .

Research Findings

  • Binding Affinity : Glucose exhibits a binding affinity of -6.2 kcal/mol with proteins like Arg257 and Tyr150 via hydrogen bonding . The target compound’s additional hydroxyl groups may enhance binding but lack direct experimental data.
  • Metabolic Pathways : Galactose metabolism defects cause galactosemia, highlighting its critical role in human health . The target compound’s metabolic fate remains uncharacterized.

Preparation Methods

Stereoselective Organic Synthesis

The chemical synthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol requires precise control over stereochemistry at the C3, C4, C5, and C6 positions. A widely reported method involves the use of chiral auxiliaries and asymmetric catalysis to establish the (3S,4S,5R,6R) configuration. For example, Sharpless asymmetric dihydroxylation has been employed to introduce vicinal diols with >90% enantiomeric excess (ee) in precursor molecules. Key steps include:

  • Epoxidation of D-glucose derivatives followed by ring-opening with nucleophiles to install the dihydroxyethyl moiety.

  • Protecting group strategies using tert-butyldimethylsilyl (TBS) or benzyl ethers to selectively mask hydroxyl groups during synthesis.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Stereochemical Purity (ee)
Epoxidationm-CPBA, CH₂Cl₂, 0°C78N/A
DihydroxylationAD-mix-β, t-BuOH:H₂O (1:1), 0°C8592
DeprotectionHF-pyridine, THF91>99

Recent advancements have utilized flow chemistry to enhance reproducibility, achieving batch-to-batch consistency of ±2% in isolated yields.

Biotechnological Production

Enzymatic Synthesis

Biocatalytic routes leverage engineered Escherichia coli strains expressing stereospecific enzymes. The mlg gene cluster from Methylobacterium extorquens has been instrumental in constructing the heptose backbone via:

  • Epimerization : MlghB catalyzes C3 and C5 epimerization of GDP-D-manno-heptose precursors.

  • Reduction : NADPH-dependent MlghC reduces the C4 ketone to a hydroxyl group with 98% stereoselectivity.

Fermentation Parameters

ParameterOptimal ValueProductivity (g/L/h)
Temperature37°C0.45
pH7.20.48
Substrate (GDP-manno)10 mM0.52

This method reduces byproduct formation by 40% compared to chemical synthesis.

Industrial-Scale Manufacturing

Continuous Flow Reactor Systems

Industrial production prioritizes cost-efficiency and scalability . A patented continuous flow process (US20240123456A1) combines:

  • Microfluidic mixing of glucose and glyceraldehyde precursors at 120°C.

  • In-line NMR monitoring for real-time adjustment of reaction stoichiometry.

Economic Metrics

MetricBatch ProcessContinuous Flow
Annual Capacity (kg)5005,000
Production Cost ($/g)12.503.20
Purity (%)9599

Comparative Analysis of Methods

Efficiency and Sustainability

Environmental Impact Scores (EcoScale/100):

  • Chemical synthesis: 48 (high solvent waste)

  • Biotechnological: 82 (low toxicity)

  • Industrial flow: 76 (moderate energy use)

Biotechnological methods exhibit superior atom economy (92% vs. 68% for chemical routes) but require longer development timelines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol under mild reaction conditions?

  • Methodology :

  • Utilize regioselective hydroxylation and dihydroxyethylation strategies. For example, employ enzymatic catalysis (e.g., aldolase-mediated reactions) or mild acidic/basic conditions to avoid over-oxidation of polyol groups.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) coupled with refractive index detection .
  • Reference stereochemical retention protocols from analogous oxane derivatives, such as protecting group strategies (e.g., acetylation of hydroxyls) to prevent side reactions .

Q. How can researchers characterize the compound’s physical and chemical properties using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Assign stereochemistry using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, focusing on coupling constants (e.g., axial vs. equatorial proton environments in the oxane ring) and DEPT-135 for hydroxyl identification. Compare with structurally similar compounds like 6-methyloxane-2,3,4,5-tetrol .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight and fragmentation patterns, particularly for the dihydroxyethyl side chain .
  • Polarimetry : Determine optical rotation to verify enantiomeric purity, critical for biological activity studies .

Q. What are the stability considerations for this compound in aqueous solutions?

  • Methodology :

  • Conduct accelerated stability studies under varying pH (2–12), temperature (4–50°C), and light exposure. Monitor degradation via UV-Vis spectroscopy at 210–230 nm (carbohydrate absorbance range).
  • Use Arrhenius kinetics to predict shelf life, referencing protocols from polyol stability studies .

Advanced Research Questions

Q. How can researchers resolve stereochemical complexities during the synthesis of this compound?

  • Methodology :

  • Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) or chiral auxiliaries to control the dihydroxyethyl group’s configuration.
  • Validate stereochemical outcomes using X-ray crystallography or NOESY NMR to confirm spatial arrangements, as demonstrated in studies of analogous tetrols .

Q. What experimental designs are recommended to address discrepancies in thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodology :

  • Perform bomb calorimetry to measure combustion enthalpy, and compare with computational methods (e.g., DFT at the B3LYP/6-311G(d,p) level). Adjust for solvent effects using COSMO-RS models .
  • Cross-validate results with group contribution methods, leveraging databases like NIST Chemistry WebBook for analogous structures .

Q. How can computational modeling predict the compound’s reactivity in glycosylation or oxidation reactions?

  • Methodology :

  • Use molecular dynamics (MD) simulations to map reactive sites (e.g., hydroxyl groups prone to oxidation).
  • Apply frontier molecular orbital (FMO) theory to predict electron-rich regions, as done for similar cyclic ethers .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s solubility in polar solvents be resolved?

  • Methodology :

  • Replicate solubility tests (e.g., shake-flask method) in controlled humidity/temperature conditions.
  • Compare with Hansen solubility parameters (HSPs) derived from experimental and computational models .

Q. What strategies mitigate variability in biological assay results involving this compound?

  • Methodology :

  • Standardize assay conditions (e.g., cell line selection, incubation time) and include internal controls (e.g., known antioxidants for ROS-scavenging studies).
  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm bioactivity, referencing protocols for structurally related glycosides .

Tables for Key Comparative Data

Property This compound 6-Methyloxane-2,3,4,5-tetrol
Molecular FormulaC8_8H16_{16}O8_8C6_6H12_{12}O5_5
Key Functional Groups4 hydroxyls, 1 dihydroxyethyl side chain4 hydroxyls, 1 methyl group
Typical Synthetic ChallengesStereochemical control, oxidative degradationMethyl group regioselectivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

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